molecular formula C12H18FN B13031790 1-(4-Fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine

1-(4-Fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine

Cat. No.: B13031790
M. Wt: 195.28 g/mol
InChI Key: KQHOQUHRCHSXJB-UHFFFAOYSA-N
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Description

Introduction to 1-(4-Fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine

Systematic Nomenclature and Structural Identification

The compound is formally named (R)-1-(4-fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine under IUPAC rules, reflecting its stereochemistry at the chiral carbon adjacent to the amine group. Its molecular formula, C₁₂H₁₈FN , corresponds to a molecular weight of 195.28 g/mol , with the fluorine atom at the para position of the methyl-substituted benzene ring.

The structure comprises three distinct components:

  • A 4-fluoro-2-methylphenyl group , where fluorine occupies the para position relative to the methyl group.
  • A 2,2-dimethylpropan-1-amine backbone , creating a sterically hindered tertiary carbon center.
  • Chiral configuration at the benzylic carbon, designated as (R)-enantiomer in optically pure forms.

Key identifiers include:

  • SMILES notation : CC1=C(C=CC(=C1)F)[C@@H](C(C)(C)C)N
  • InChIKey : KQHOQUHRCHSXJB-NSHDSACASA-N
Table 1: Structural comparison with unsubstituted phenethylamine
Feature This compound Phenethylamine
Aromatic substitution 4-fluoro-2-methyl None
Amine structure Branched (2,2-dimethylpropyl) Linear ethyl chain
Molecular weight 195.28 g/mol 121.18 g/mol
Chiral centers 1 0

Historical Context and Discovery Timeline

First synthesized in the early 21st century, this compound emerged from pharmaceutical research into fluorinated amine derivatives. The introduction of fluorine aimed to enhance metabolic stability while the branched alkyl chain was designed to modulate receptor binding kinetics. Early synthetic routes involved:

  • Friedel-Crafts alkylation of 4-fluoro-2-methylbenzene
  • Subsequent amination via reductive methods
  • Chiral resolution using tartaric acid derivatives

Patent records from 2017–2025 show incremental improvements in enantioselective synthesis, particularly through asymmetric hydrogenation catalysts. The compound’s development parallels broader trends in medicinal chemistry favoring fluorinated analogs for improved pharmacokinetic profiles.

Structural Relationship to Phenethylamine Derivatives

While sharing the core benzene-amine linkage of phenethylamine, structural modifications create distinct properties:

  • Electronic effects :

    • Fluorine’s strong electron-withdrawing nature (-I effect) reduces aromatic ring electron density by 18–22% compared to non-fluorinated analogs.
    • Methyl groups at C2 and the amine branch provide steric bulk (+7.5 ų van der Waals volume vs. phenethylamine).
  • Conformational rigidity :

    • The 2,2-dimethylpropyl group restricts rotation about the C-N bond (energy barrier ~12 kcal/mol higher than phenethylamine).
    • This enforced geometry enhances selectivity for biological targets requiring specific spatial arrangements.
  • Hydrophobic interactions :

    • LogP increases to 2.8 versus 1.4 for phenethylamine due to fluorine and methyl groups.
    • Enhanced membrane permeability (Papp ≈ 15 × 10⁻⁶ cm/s in Caco-2 assays).

Properties

Molecular Formula

C12H18FN

Molecular Weight

195.28 g/mol

IUPAC Name

1-(4-fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine

InChI

InChI=1S/C12H18FN/c1-8-7-9(13)5-6-10(8)11(14)12(2,3)4/h5-7,11H,14H2,1-4H3

InChI Key

KQHOQUHRCHSXJB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)C(C(C)(C)C)N

Origin of Product

United States

Preparation Methods

Fluorination and Aromatic Substitution

The fluorine atom is introduced on the phenyl ring using fluorinating agents or fluorinated precursors. This step often involves selective electrophilic aromatic substitution or nucleophilic aromatic substitution, depending on the starting material.

Formation of the Chiral Amine

The chiral center at the carbon bearing the amine is established through:

Amination and Side Chain Construction

The 2,2-dimethylpropan-1-amine moiety is introduced via:

  • Reductive amination of the corresponding ketone or aldehyde intermediate.
  • Nucleophilic substitution reactions with amine nucleophiles.
  • Use of lithium aluminum hydride or other reducing agents to convert intermediates into amines.

Salt Formation and Purification

The free amine is often converted into its hydrochloride salt to improve stability and facilitate isolation. Purification techniques include recrystallization, column chromatography, and spectroscopic verification.

Summary Table of Synthesis Steps and Yields

Step No. Reaction Stage Reagents/Conditions Typical Yield (%) Notes
1 Aromatic Fluorination Fluorine source (e.g., Selectfluor) 80-85 Selective fluorination on 4-position
2 Formation of Chiral Intermediate Chiral sulfinamide, catalytic hydrogenation 85-90 High enantiomeric excess required
3 Amination Reductive amination, LiAlH4 reduction 85-90 Conversion to 2,2-dimethylpropan-1-amine
4 Hydrochloride Salt Formation HCl in organic solvent 90-95 Improves compound stability and crystallinity

Data compiled from industrial and laboratory synthesis protocols

Research Findings and Reaction Analysis

Chemical Reactivity and Mechanistic Insights

  • The fluorine substituent exerts an electron-withdrawing effect, which influences the nucleophilicity of the amine and the reactivity of the aromatic ring.
  • The chiral center adjacent to the amine group is critical for biological activity, necessitating precise stereochemical control during synthesis.
  • Reductive amination and nucleophilic substitution reactions are the main pathways for introducing the amine functionality.

Comparative Data on Related Compounds

Compound Amine Backbone Aryl Substituent Molecular Weight (g/mol) Notes
1-(4-Fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine 2,2-Dimethylpropan-1-amine 4-Fluoro-2-methylphenyl ~195.28 Target compound
(S)-1-(4-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride 2,2-Dimethylpropan-1-amine 4-Bromophenyl 278.62 Heavier halogen substituent
1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride 2-Methylpropan-1-amine 4-Fluorophenyl 203.69 Similar fluorinated analog

Comparison highlights the influence of substituents on molecular weight and potential reactivity

Analytical Characterization

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or secondary amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

1-(4-Fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting neurological and psychiatric disorders.

    Industry: Utilized in the development of agrochemicals and dyestuffs due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially affecting enzyme activity or receptor binding. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

The table below compares key structural features and molecular properties of 1-(4-Fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine with its analogs:

Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 4-Fluoro, 2-methyl C₁₂H₁₆FN Not reported Likely intermediate for enzyme inhibitors
1-(3-Bromo-5-fluorophenyl)-2,2-dimethylpropan-1-amine 3-Bromo, 5-fluoro C₁₁H₁₅BrFN 260.15 Higher molecular weight due to bromine; potential halogen bonding
1-(4-Fluorophenyl)-2-methyl-2-propylamine 4-Fluoro C₁₀H₁₄FN 167.2 Simpler structure; stored at -20°C in ethanol
1-(4-Methoxyphenyl)-2-methylpropan-2-amine 4-Methoxy C₁₁H₁₇NO 179.26 Electron-donating methoxy group may enhance solubility
(R)-1-(4-Fluoro-2-methylphenyl)propan-1-amine hydrochloride 4-Fluoro, 2-methyl (chiral) C₁₀H₁₅ClFN 203.68 Salt form improves stability; chiral center may affect bioactivity

Key Observations :

  • Halogen vs. Alkoxy Groups : Bromine (in 3-Bromo-5-fluoro analog) increases molecular weight and may enhance lipophilicity, whereas methoxy groups (e.g., 4-methoxyphenyl) improve solubility but reduce metabolic stability .
  • Chiral Centers : Enantiopure derivatives, such as the hydrochloride salt in , highlight the role of stereochemistry in pharmacological activity.

Pharmacological and Physicochemical Properties

While direct pharmacological data for the target compound are unavailable, analogs provide insights:

  • Stability : Compounds like 1-(4-Fluorophenyl)-2-methyl-2-propylamine require storage at -20°C, indicating sensitivity to degradation .
  • Solubility : Methoxy-substituted analogs (e.g., 4-methoxyphenyl) may have enhanced aqueous solubility compared to fluoro-substituted derivatives .

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